molecular formula C7H6N4O4 B075132 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-one CAS No. 1600-61-9

2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-one

Cat. No. B075132
CAS RN: 1600-61-9
M. Wt: 210.15 g/mol
InChI Key: VPGANWWUEZSJQK-UHFFFAOYSA-N
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Description

2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-one, also known as nitrotriazolone, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. Nitrotriazolone has a unique chemical structure that makes it a valuable tool for investigating biochemical and physiological processes. In

Scientific Research Applications

Nitrotriazolone has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. It has also been used to study the role of ROS in cellular signaling pathways and to investigate the effects of oxidative stress on cells. Nitrotriazolone has also been used as a tool for studying the function of various enzymes, including peroxidases, oxidases, and catalases.

Mechanism Of Action

Nitrotriazolone is a potent oxidizing agent that reacts with ROS to produce a fluorescent product. The mechanism of action of 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone involves the transfer of an electron from the nitro group to the triazole ring, resulting in the formation of a highly reactive intermediate. This intermediate then reacts with ROS to produce a fluorescent product.

Biochemical And Physiological Effects

Nitrotriazolone has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress in cells. It has also been shown to inhibit the activity of various enzymes, including peroxidases, oxidases, and catalases. Nitrotriazolone has been shown to induce apoptosis in cancer cells and to have anti-tumor properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone in lab experiments is its ability to selectively detect ROS in cells. Nitrotriazolone is also relatively easy to synthesize and can be used in a variety of experimental systems. However, one limitation of using 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are many potential future directions for research involving 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone. Some possible areas of investigation include the development of new synthetic methods for 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone, the exploration of its anti-tumor properties, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone and its effects on cellular signaling pathways.

Synthesis Methods

Nitrotriazolone can be synthesized using a variety of methods, including the reaction of 5-nitrofurfural with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate and acetic anhydride to form 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone. Other methods include the reaction of 5-nitrofurfural with acetic anhydride and ammonium acetate, followed by treatment with hydrazine hydrate and acetic anhydride.

properties

CAS RN

1600-61-9

Product Name

2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-one

Molecular Formula

C7H6N4O4

Molecular Weight

210.15 g/mol

IUPAC Name

2-methyl-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C7H6N4O4/c1-10-7(12)8-6(9-10)4-2-3-5(15-4)11(13)14/h2-3H,1H3,(H,8,9,12)

InChI Key

VPGANWWUEZSJQK-UHFFFAOYSA-N

Isomeric SMILES

CN1C(=O)N=C(N1)C2=CC=C(O2)[N+](=O)[O-]

SMILES

CN1C(=O)NC(=N1)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CN1C(=O)N=C(N1)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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